molecular formula C17H17N3O5S B11498243 ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11498243
M. Wt: 375.4 g/mol
InChI Key: NCDRWABYLQTELZ-UHFFFAOYSA-N
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Description

Ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex heterocyclic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines to form substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . The Curtius rearrangement of 2-acylazido-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines can yield various derivatives, including the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate has several research applications:

Mechanism of Action

The exact mechanism of action for ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group and pyrrole moiety may play crucial roles in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group, methoxymethyl group, and pyrrole moiety in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C17H17N3O5S/c1-4-25-17(21)15-14(19-7-5-6-8-19)12-11(9-24-3)13(20(22)23)10(2)18-16(12)26-15/h5-8H,4,9H2,1-3H3

InChI Key

NCDRWABYLQTELZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=C(N=C2S1)C)[N+](=O)[O-])COC)N3C=CC=C3

Origin of Product

United States

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